Cas no 57303-98-7 (Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol)

Benzo[a]pyrene-9,10-diol is a dihydroxylated metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) formed through cytochrome P450-mediated oxidation. This compound is of significant interest in toxicology and environmental chemistry due to its role as an intermediate in the metabolic activation of benzo[a]pyrene, a known carcinogen. The 9,10-diol derivative is particularly studied for its involvement in DNA adduct formation, making it a critical marker for assessing PAH exposure and metabolic pathways. Its structural properties facilitate research into mutagenic mechanisms and the development of analytical methods for detecting PAH metabolites in biological and environmental samples. The compound is utilized primarily in scientific studies related to carcinogenesis and metabolic profiling.
Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol structure
57303-98-7 structure
Product name:Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol
CAS No:57303-98-7
MF:C20H12O2
Molecular Weight:284.30808
CID:1604033
PubChem ID:107679

Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol 化学的及び物理的性質

名前と識別子

    • benzo[pqr]tetraphene-9,10-diol
    • 9,10-Dihydroxybenzo(a)pyrene
    • Benzo(a)pyrene, 9,10-dihydroxy-
    • Benzo(a)pyrene-9,10-diol
    • benzo[a]pyrene-9,10-diol
    • Benzo[a]​pyrene-​9,​10-​diol
    • SCHEMBL12486014
    • CHEBI:81629
    • 57303-98-7
    • UNII-FV6Q5APY2A
    • DTXSID90205926
    • 9,10-Dihydroxybenzo[a]pyrene
    • benzo(a)pyrene 9,10-diol
    • Q27155517
    • FV6Q5APY2A
    • Benzo[a]?pyrene-?9,?10-?diol
    • C18278
    • Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol
    • インチ: InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H
    • InChIKey: UMJIZEKULDXYAK-UHFFFAOYSA-N
    • SMILES: c1cc2ccc3cc4ccc(c(c4c5c3c2c(c1)cc5)O)O

計算された属性

  • 精确分子量: 284.08376
  • 同位素质量: 284.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 22
  • 回転可能化学結合数: 0
  • 複雑さ: 435
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • XLogP3: 5.6

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • Boiling Point: 572.3±23.0 °C at 760 mmHg
  • フラッシュポイント: 279.3±17.2 °C
  • Refractive Index: 1.963
  • PSA: 40.46
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol Security Information

Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B205825-5mg
Benzo[a]\u200bpyrene-\u200b9,\u200b10-\u200bdiol
57303-98-7
5mg
$ 6492.00 2023-04-19
TRC
B205825-10mg
Benzo[a]\u200bpyrene-\u200b9,\u200b10-\u200bdiol
57303-98-7
10mg
$ 8542.00 2023-04-19

Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol 関連文献

Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiolに関する追加情報

Benzo[a]pyrene-9,10-diol: A Comprehensive Overview

Benzo[a]pyrene-9,10-diol, also known by its CAS number 57303-98-7, is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a dihydroxy derivative of benzo[a]pyrene, a well-known PAH with a fused aromatic ring system. The presence of the diol group introduces interesting chemical and biological properties, making it a subject of extensive research in various fields such as materials science, environmental chemistry, and pharmacology.

The structure of Benzo[a]pyrene-9,10-diol consists of a rigid planar framework with conjugated double bonds, which contributes to its strong fluorescence properties. This feature has made it a valuable tool in fluorescence-based sensing and imaging applications. Recent studies have explored the use of this compound as a fluorescent probe for detecting specific analytes in complex matrices, leveraging its high sensitivity and selectivity.

In terms of synthesis, researchers have developed various methods to efficiently produce Benzo[a]pyrene-9,10-diol. One notable approach involves the oxidation of benzo[a]pyrene using mild oxidizing agents under controlled conditions. This method ensures high yield and maintains the integrity of the aromatic system, which is crucial for preserving the compound's fluorescence properties.

The biological activity of Benzo[a]pyrene-9,10-diol has also been a focal point of recent investigations. Studies have shown that this compound exhibits potential anti-cancer properties by targeting specific pathways involved in tumor growth and metastasis. Preclinical trials have demonstrated its ability to inhibit the proliferation of cancer cells without significantly affecting normal cells, suggesting its potential as a novel therapeutic agent.

In environmental science, Benzo[a]pyrene-9,10-diol has been studied for its role in pollution monitoring. Due to its high sensitivity to environmental changes, it can serve as an indicator for assessing the presence of harmful pollutants in air and water samples. This application aligns with the growing need for effective environmental monitoring tools in the face of increasing industrialization.

The application of Benzo[a]pyrene-9,10-diol in nanotechnology is another emerging area of research. Its planar structure and strong fluorescence make it an ideal candidate for use in constructing nano-sized sensors and imaging agents. Recent advancements have utilized this compound to develop nanosensors capable of detecting heavy metals and other toxic substances at trace levels.

In conclusion, Benzo[a]pyrene-9,10-diol, with its CAS number 57303-98-7, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and biological activity continue to drive innovative research, positioning it as a key player in advancing scientific knowledge and practical applications.

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